molecular formula C22H25N3O B2823011 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396783-61-1

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2823011
CAS No.: 1396783-61-1
M. Wt: 347.462
InChI Key: SQIKEKQQNMPSSI-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic urea derivative designed for research applications. This compound features a benzhydryl group and a pyrrolidine moiety connected by a urea linker, a structural motif common in medicinal chemistry . The presence of the urea pharmacophore is significant, as 1,3-disubstituted ureas are a prominent class in drug discovery, known for their ability to act as potent enzyme inhibitors by forming strong hydrogen-bonding interactions with biological targets . For instance, structurally related arylurea compounds have been extensively investigated as potent inhibitors of the soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes . Furthermore, compounds incorporating pyrrolidine and similar nitrogen-containing heterocycles are frequently explored in various therapeutic areas, including autoimmune and inflammatory diseases . Researchers may find this compound valuable for probing biological pathways, screening against novel targets, or as a synthetic intermediate in the development of new chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(23-15-7-8-16-25-17-9-10-18-25)24-21(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-6,11-14,21H,9-10,15-18H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIKEKQQNMPSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

    Attachment of the Benzhydryl Group: The benzhydryl group is introduced through nucleophilic substitution reactions, often using benzhydryl chloride as a starting material.

    Incorporation of the But-2-yn-1-yl Moiety: This step involves the addition of the but-2-yn-1-yl group to the pyrrolidine ring, typically through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The pyrrolidine ring, for example, can interact with various enzymes and receptors, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Urea derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea with key analogues:

Compound Name Core Structure Modifications Key Features
Target Compound Benzhydryl + 4-(pyrrolidin-1-yl)but-2-yn-1-yl High steric bulk, alkyne linker enhances rigidity, pyrrolidine improves solubility.
1-(4-Substitutedbenzoyl)-3-(phenylsulfonyl)urea Benzoyl + phenylsulfonyl Electron-withdrawing sulfonyl group increases polarity; reduced lipophilicity.
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea Chlorophenyl + propargyl Smaller aryl group and shorter alkyne chain reduce steric hindrance.

Key Observations :

  • Linker Flexibility : The 4-(pyrrolidin-1-yl)but-2-yn-1-yl chain introduces rigidity due to the alkyne bond, contrasting with more flexible alkyl or ether linkers in analogues.
  • Solubility : The pyrrolidine moiety enhances water solubility relative to purely aromatic or aliphatic substituents, as seen in phenylsulfonyl derivatives .
Physicochemical and Pharmacological Properties

A hypothetical comparison based on structural features:

Property Target Compound 1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea 1-Benzoyl-3-(pyrrolidinylethyl)urea
Molecular Weight ~405 g/mol ~235 g/mol ~320 g/mol
logP (Predicted) 3.8 ± 0.5 2.1 ± 0.3 2.9 ± 0.4
Hydrogen Bond Donors 2 2 2
Melting Point Not reported 160–162°C 145–148°C

Biological Activity

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound notable for its structural complexity and potential biological activity. This compound features a benzhydryl group, a pyrrolidine ring, and a but-2-yn-1-yl moiety, which contribute to its diverse interactions within biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be represented as follows:

C18H22N4O\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes:

  • Benzhydryl Group : Enhances lipophilicity and potential receptor interactions.
  • Pyrrolidine Ring : Impacts the compound's conformational flexibility and binding properties.
  • But-2-yn-1-yl Moiety : Provides additional sites for chemical reactivity.

The biological activity of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea is believed to involve several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus interrupting their normal function. This is particularly relevant in cancer therapy, where enzyme inhibitors can prevent tumor growth.

Receptor Interaction : The structural components allow for interaction with various cellular receptors, potentially modulating signaling pathways involved in cell proliferation and survival.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea exhibit significant anticancer properties. For instance, related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including Jurkat, HeLa, and MCF7 cells. The mechanism involves:

  • Cytotoxicity : Compounds induce apoptosis in cancer cells, as evidenced by IC50 values indicating effective concentrations for cell death.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that these compounds can cause cell cycle arrest in the sub-G1 phase, indicating a halt in cell division.
Cell LineIC50 (µM)Mechanism of Action
Jurkat4.64Apoptosis induction
HeLa10.5Cell cycle arrest
MCF78.3Apoptosis induction

Antiangiogenic Activity

In vivo studies using the chick chorioallantoic membrane (CAM) assay have demonstrated that related compounds inhibit angiogenesis, which is crucial for tumor growth and metastasis. This suggests that 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-y)n-uera could also possess similar antiangiogenic properties.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-Benzhydryl-3-(4-(pyrrolidin-1-y)but-2-y)n-uera, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Benzhydryl-3-(4-morpholinobut-2-y)n-ueraMorpholine ring instead of pyrrolidineDifferent receptor interactions
1-Benzhydryl-3-(4-(2-morpholino)-2oxoethyl)phenyl ureaVariations in substitution patternAltered enzyme inhibition

The differences in the ring structures and substitution patterns significantly influence their biological activities.

Q & A

Q. How should researchers design studies to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., pyrrolidine to piperidine) and test in parallel assays. Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) identifies critical pharmacophores. Pair crystallography (e.g., ligand-bound BRAF structures) with SAR data for mechanistic insights .

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